molecular formula C23H30N2O2S B4117157 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide

Cat. No. B4117157
M. Wt: 398.6 g/mol
InChI Key: CQMPOIUZHXUTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1970s and has been widely studied for its potential use as a psychostimulant drug. However, due to its high potential for abuse and addiction, it has not been approved for medical use. In recent years, BTCP has gained attention in scientific research for its potential therapeutic applications in various fields.

Mechanism of Action

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels. This results in increased activation of the reward and motivation pathways in the brain, leading to feelings of pleasure and euphoria. 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide also activates the release of serotonin, which is a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects
4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, which are all signs of increased sympathetic nervous system activity. It also increases the release of glucose from the liver, which provides energy for the body. 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide has been shown to have a significant effect on the central nervous system, leading to increased alertness and attention.

Advantages and Limitations for Lab Experiments

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide has several advantages for use in lab experiments. It is a highly potent compound, which means that small amounts can produce significant effects. It is also relatively stable, which makes it easy to store and transport. However, due to its high potential for abuse and addiction, it can be challenging to obtain and handle.

Future Directions

There are several potential future directions for research on 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide. One area of interest is its potential use in the treatment of depression and other mood disorders. It has been shown to have antidepressant effects in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a pain reliever. It has been shown to have analgesic properties in animal models, and further research is needed to determine its potential use in humans. Additionally, 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide could be studied for its potential use in the treatment of addiction, as it has been shown to have a high potential for abuse and addiction itself.

Scientific Research Applications

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide has been studied for its potential use in the treatment of various medical conditions, including depression, ADHD, and Alzheimer's disease. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a crucial role in mood regulation and attention. 4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperidinecarbothioamide has also been studied for its potential use as a pain reliever, as it has been shown to have analgesic properties.

properties

IUPAC Name

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2S/c1-26-21-9-8-19(17-22(21)27-2)10-13-24-23(28)25-14-11-20(12-15-25)16-18-6-4-3-5-7-18/h3-9,17,20H,10-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPOIUZHXUTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)N2CCC(CC2)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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